6-Chloro-2-cyano-3-nitropyridine
Overview
Description
6-Chloro-2-cyano-3-nitropyridine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The compound is further defined by the presence of a chlorine atom, a cyano group, and a nitro group at specific positions on the pyridine ring. This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules and for its possible applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyridine compounds often involves multi-step chemical reactions. For instance, 5-cyano-6-(β-dimethylamino)vinyl-1-methyl-4-pyrimidinone, a related compound, was synthesized through the interaction of α-cyano-β-(N-methylamino)crotonamide with N,N-dimethylformamide diethylacetal, followed by recyclization and nitration to yield a key intermediate for further transformations . Similarly, 2-chloro-3-cyanopyridines can be synthesized and then undergo nucleophilic substitution reactions to yield a variety of 2-aminopyridines . These methods highlight the versatility of pyridine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with the potential for various isomers and conformations. X-ray crystallography is a common technique used to determine the solid-state structure of these compounds, as seen in the analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and analyze the molecular structure, vibrational wavenumbers, and electronic properties of compounds like 2-chloro-4-nitropyridine (CNP) .
Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. For example, 2-chloro-3-cyanopyridines are known to react with primary and secondary aliphatic amines, hydrazine hydrate, and sodium azide to produce different substituted pyridines . Additionally, unexpected transformations can occur, such as the autohetarylation of 4,6-dimethyl-5-nitro-2chloro-3-cyanopyridine under the influence of bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-cyano-3-nitropyridine derivatives are influenced by their molecular structure. The presence of substituents like chlorine, cyano, and nitro groups can affect the compound's reactivity, solubility, and spectroscopic behavior. For instance, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, revealing absorption and emission maxima at specific wavelengths . The reactivity and stability of such compounds can be studied through natural bond orbital (NBO) analysis and molecular electrostatic potential (MEP) maps .
Scientific Research Applications
Synthesis and Chemical Transformations
6-Chloro-2-cyano-3-nitropyridine serves as a key compound for various chemical transformations. Krichevsky, Alekseeva, and Granik (2003) explored its role in synthesizing derivatives of dipyrido[1,2-a:3,2-e]pyrimidine, thieno[2,3-b]pyridine, and (2-pyridylamino)polyene derivatives (Krichevsky, Alekseeva, & Granik, 2003). This highlights its utility in creating complex heterocyclic compounds, which are important in various fields including pharmaceuticals and materials science.
Structural and Spectroscopic Analysis
Jukić et al. (2010) conducted an extensive analysis of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, using X-ray, IR, NMR, and UV-vis spectroscopy (Jukić et al., 2010). Studies like these provide valuable insights into the molecular structure and electronic properties of chloro-nitropyridine derivatives, which are essential for understanding their reactivity and potential applications in various fields.
Molecular Dynamics and Electronic Properties
Arjunan, Saravanan, Marchewka, and Mohan (2012) carried out a comprehensive study on the vibrational, conformational, and electronic structure of 2-chloro-4-methyl-3-nitropyridine, a close relative of 6-Chloro-2-cyano-3-nitropyridine (Arjunan, Saravanan, Marchewka, & Mohan, 2012). This kind of research is crucial for the development of new materials, especially in fields like optoelectronics where the precise control of electronic properties is necessary.
Kinetic and Mechanistic Studies
The reaction mechanisms and kinetics of compounds related to 6-Chloro-2-cyano-3-nitropyridine are also a subject of interest. Haynes and Pett (2007) studied the ring-opening reaction of 2-chloro-3-nitropyridine, providing insights into the chemical behavior of nitropyridines under different conditions (Haynes & Pett, 2007). Understanding these reactions is vital for designing efficient synthetic pathways and predicting the behavior of these compounds in various applications.
Applications in Nonlinear Optics
In the field of materials science, particularly in the development of nonlinear optical materials, compounds like 6-Chloro-2-cyano-3-nitropyridine are of significant interest. Muthuraman, Masse, Nicoud, and Desiraju (2001) investigated the molecular complexation of nitropyridines for designing materials with quadratic nonlinear optical behavior (Muthuraman, Masse, Nicoud, & Desiraju, 2001). These materials have potential applications in areas like telecommunications and laser technology.
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-nitropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIHGTRTKQZJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538875 | |
Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-cyano-3-nitropyridine | |
CAS RN |
93683-65-9 | |
Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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